molecular formula C18H16N4O4S B2546224 Ethyl 4-(2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamido)benzoate CAS No. 333418-46-5

Ethyl 4-(2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamido)benzoate

Cat. No.: B2546224
CAS No.: 333418-46-5
M. Wt: 384.41
InChI Key: ASLOXMAKEDGQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group. This structure is further functionalized with a sulfanylacetamido linker and an ethyl benzoate ester moiety. The oxadiazole ring system is known for its electron-deficient nature, which enhances metabolic stability and facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

ethyl 4-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-25-17(24)12-5-7-14(8-6-12)20-15(23)11-27-18-22-21-16(26-18)13-4-3-9-19-10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLOXMAKEDGQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the oxadiazole intermediate.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting a thiol with the oxadiazole-pyridine intermediate.

    Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-).

Reagent Conditions Product Yield Reference
Hydrogen peroxide (H₂O₂)RT, 6–8 hrsSulfoxide derivative65–70%
m-CPBADichloromethane, 0°C–RTSulfone derivative80–85%

Key findings:

  • Oxidation occurs regioselectively at the sulfanyl group without affecting the oxadiazole or pyridine rings.

  • Sulfone derivatives demonstrate enhanced thermal stability compared to sulfoxides.

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes hydrolysis or aminolysis under acidic/basic conditions:

Reagent Conditions Product Application
NaOH (aqueous)Reflux, 4–6 hrsCarboxylic acid derivativePrecursor for amide synthesis
Primary amines (e.g., NH₃)Ethanol, RT, 12 hrsAmide derivativesAntimicrobial agents

Mechanistic insight:

  • Hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon.

  • Aminolysis with ammonia requires catalytic acid to protonate the leaving group.

Functionalization of the Oxadiazole Ring

The oxadiazole ring participates in ring-opening and rearrangement reactions:

Reaction Type Reagent/Conditions Product Notes
Acid-catalyzed hydrolysisHCl (conc.), 80°CHydrazide intermediateReversible under basic conditions
Thermal rearrangement150°C, inert atmosphereTriazole derivativeDriven by aromatic stabilization

Key observations:

  • The oxadiazole ring is susceptible to nucleophilic attack at the sulfur-linked carbon.

  • Rearrangement to triazoles improves solubility in polar solvents.

Electrophilic Aromatic Substitution (EAS) on Pyridine

The pyridine ring undergoes nitration and halogenation:

Reagent Conditions Product Position
HNO₃/H₂SO₄0°C, 2 hrs4-Nitro-pyridinyl derivativePara to N
Cl₂ (g)FeCl₃, 50°C2-Chloro-pyridinyl derivativeOrtho to N

Regioselectivity:

  • Nitration favors the para position due to electron-withdrawing effects of the oxadiazole.

  • Chlorination occurs ortho to the nitrogen atom.

Thiol-Disulfide Exchange

The sulfanyl group participates in redox-mediated disulfide bond formation:

Reagent Conditions Product Application
Glutathione (GSH)PBS buffer, pH 7.4Mixed disulfideProdrug activation
Dithiothreitol (DTT)RT, 1 hrFree thiol derivativeRedox-sensitive delivery

Biological relevance:

  • Disulfide bonds enable targeted drug release in reducing environments (e.g., tumor cells).

Critical Analysis of Reaction Limitations

  • Steric hindrance : Bulky substituents on the oxadiazole ring reduce reaction rates in EAS.

  • Competing pathways : Oxidation of sulfanyl groups may interfere with disulfide exchange.

  • Solubility challenges : Polar derivatives require DMF or DMSO for efficient mixing .

Scientific Research Applications

Medicinal Chemistry

The compound's structure makes it a candidate for drug development targeting specific enzymes or receptors. Its unique arrangement allows for selective binding to molecular targets, which can lead to the inhibition of undesirable biological pathways.

Mechanism of Action :
The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring enhances binding affinity through π-π interactions or hydrogen bonding. The sulfanyl group can form covalent bonds with thiol groups in proteins, modulating protein function .

Biological Studies

Ethyl 4-(2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamido)benzoate serves as a probe to study biological pathways involving the oxadiazole or pyridine moieties. It has been evaluated for its antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound demonstrated significant antimicrobial efficacy in preliminary assays .

Antimicrobial Activity Assessment

A study conducted on a series of oxadiazole derivatives revealed that compounds similar to this compound exhibited promising antibacterial and antifungal properties. The evaluation utilized the disc diffusion method and showed that many derivatives had good activity against S. aureus and E. coli, highlighting the potential of this compound class in developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies indicated that the compound interacts favorably with specific biological targets, suggesting its potential as a lead compound for further drug development. The computational analyses provided insights into binding affinities and interactions at the molecular level .

Industrial Applications

In addition to its medicinal applications, this compound can be utilized as an intermediate in the synthesis of more complex molecules within pharmaceutical manufacturing. Its unique structure allows for further modifications that could lead to the development of novel therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can enhance binding affinity through π-π interactions or hydrogen bonding. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to potential modulation of protein function.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which exhibit diverse pharmacological activities. Below is a detailed comparison with three closely related analogs:

Table 1: Structural and Functional Comparison of Ethyl 4-(2-{[5-(Pyridin-3-YL)-1,3,4-Oxadiazol-2-YL]sulfanyl}acetamido)benzoate and Analogs

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
This compound Pyridin-3-yl substituent on oxadiazole; ethyl benzoate ester C₁₉H₁₇N₃O₄S 383.42 Potential metabolic stability due to oxadiazole; π-stacking via pyridine
N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide 4-Methylpyridin-3-yl on oxadiazole; bromophenyl and acetohydrazide substituents C₁₆H₁₃BrN₄O₂S 429.27 Synthesized for anti-fungal screening; bromine may enhance bioactivity
Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate 2-Bromophenyl on oxadiazole; identical benzoate ester C₁₉H₁₆BrN₃O₄S 462.32 Increased lipophilicity due to bromine; potential for halogen bonding
Ethyl 4-[2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate 2,4-Dichlorophenoxymethyl on oxadiazole C₂₀H₁₇Cl₂N₃O₅S 482.34 Enhanced hydrophobicity; possible improved membrane permeability

Key Observations

Substituent Effects on Bioactivity: The pyridin-3-yl group in the target compound may facilitate hydrogen bonding or π-π interactions in biological systems, whereas bromophenyl or dichlorophenoxy substituents in analogs (e.g., ) introduce halogen atoms that could enhance target binding via halogen bonds or van der Waals interactions. The acetohydrazide group in N'-(3-bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide may confer anti-fungal activity, though direct comparative data are unavailable.

The ethyl benzoate ester in the target compound and its analogs (e.g., ) may serve as a prodrug moiety, enhancing oral bioavailability through esterase-mediated hydrolysis.

Synthetic Accessibility: Derivatives with bromophenyl or dichlorophenoxy groups require additional steps for halogenation or ether formation, increasing synthetic complexity compared to the pyridine-based parent compound .

Biological Activity

Ethyl 4-(2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the fusion of various chemical moieties. The key steps include the formation of the 1,3,4-oxadiazole ring and its subsequent functionalization with a pyridine group. Characterization techniques such as LCMS (Liquid Chromatography-Mass Spectrometry), IR (Infrared Spectroscopy), and NMR (Nuclear Magnetic Resonance) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli, showcasing effective inhibition at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined using standard disk diffusion methods .

Antitumor Activity

The compound has also been evaluated for its antitumor activity. In vitro studies indicated that it inhibits cell proliferation in various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring significantly influence its cytotoxic effects .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study assessed the effectiveness of this compound against Candida albicans. The results indicated a significant reduction in fungal growth at an MIC of 15.62 µg/mL, highlighting its broad-spectrum antimicrobial potential .
  • Case Study on Antitumor Properties :
    • Another investigation focused on its antitumor effects against human tumor cells. The compound exhibited selective cytotoxicity towards HepG2 and NCI-H661 cell lines with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : It may interfere with DNA replication processes in cancer cells.
  • Disruption of Cell Membrane Integrity : The compound's sulfanyl group is thought to enhance membrane permeability in microbial cells, leading to cell lysis.

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus15.62 µg/mL
AntimicrobialEscherichia coli20 µg/mL
AntifungalCandida albicans15.62 µg/mL
AntitumorHepG2IC50 = 25 µM
AntitumorNCI-H661IC50 = 30 µM

Q & A

Q. Methodological Answer :

  • Software Selection : Use SHELXL for small-molecule refinement due to its robustness in handling disordered atoms and hydrogen bonding networks .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for twinning using the ROTAX algorithm in OLEX2.
  • Case Study : In a related oxadiazole derivative (1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one), Hirshfeld surface analysis revealed C-H···N and π-π interactions that were initially overlooked in refinement. Revisiting hydrogen placement and thermal parameters improved the R-factor from 0.085 to 0.062 .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Q. Methodological Answer :

  • Enzyme Inhibition :
    • Lipoxygenase (LOX) Assay : Monitor absorbance at 234 nm for conjugated diene formation. IC50_{50} values <50 μM indicate potential anti-inflammatory activity .
    • α-Glucosidase Inhibition : Measure p-nitrophenol release at 405 nm; IC50_{50} <100 μM suggests antidiabetic potential .
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., CCRF-CEM) with % growth inhibition >60% warranting further study .

Advanced: How can fluorescence polarization assays be adapted to study this compound’s receptor-binding kinetics?

Q. Methodological Answer :

  • Tracer Design : Label the compound with Alexa Fluor-488 via its ester group. Validate binding using a competing A2A_{2A} adenosine receptor antagonist (e.g., MRS5346) .
  • Protocol :
    • Incubate the fluorescent tracer (10 nM) with varying concentrations of the unlabeled compound.
    • Measure polarization changes at λex_{ex} = 488 nm, λem_{em} = 520 nm.
    • Calculate Kd_d using a one-site competition model in GraphPad Prism .

Basic: What solvent systems are optimal for recrystallization to improve purity?

Q. Methodological Answer :

  • Ethanol-Water Mixtures : Use 50% aqueous ethanol for high-yield recrystallization, as demonstrated for structurally similar N-substituted oxadiazoles .
  • Methanol-Dichloromethane : Ideal for removing hydrophobic impurities; yields >95% purity confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods predict metabolic stability of this compound?

Q. Methodological Answer :

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME.
  • Key Parameters :
    • CYP450 Metabolism : Pyridyl and oxadiazole moieties are prone to oxidation by CYP3A4/2D6.
    • Half-Life Prediction : LogP <3.0 and topological polar surface area (TPSA) >80 Å2^2 correlate with slower clearance .
  • Validation : Compare with experimental microsomal stability assays (e.g., human liver microsomes + NADPH) .

Basic: What spectral anomalies might arise during 13^{13}13C-NMR analysis?

Q. Methodological Answer :

  • Expected Shifts :
    • Oxadiazole C-2 and C-5: δ 165–170 ppm.
    • Ester carbonyl: δ 170–175 ppm.
  • Common Artifacts : Splitting of pyridyl carbons (δ 145–155 ppm) due to slow ring puckering; use higher field (500 MHz+) or elevated temps (40°C) to resolve .

Advanced: How to optimize reaction conditions to minimize disulfide byproducts during sulfanylacetamide coupling?

Q. Methodological Answer :

  • Redox Control : Add 1–2% TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide formation from thiol oxidation .
  • Solvent Choice : Use DMF instead of THF to stabilize the thiolate intermediate.
  • Case Study : In DK-I derivatives, replacing hydrazine hydrate with anhydrous hydrazine in ethanol increased yield from 65% to 82% .

Basic: How to validate the absence of genotoxic impurities in the final compound?

Q. Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect aromatic amines (e.g., pyridin-3-yl derivatives) at LOD <0.1 ppm.
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium TA98 and TA100 strains .

Advanced: What strategies resolve low reproducibility in biological assays across labs?

Q. Methodological Answer :

  • Standardization :
    • Use the same cell line passage number (e.g., CCRF-CEM <20 passages).
    • Pre-incubate LOX enzyme at 25°C for 10 min to stabilize activity .
  • Data Normalization : Express results relative to a control compound (e.g., quercetin for LOX, acarbose for α-glucosidase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.